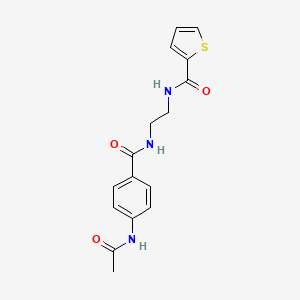

N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYYFVZORGIOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with an appropriate amine derivative. One common method includes the reaction of thiophene-2-carboxylic acid with N-(2-aminoethyl)-4-acetamidobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Hydrolysis

- Acidic Conditions : The acetamido group hydrolyzes to yield a free amine (4-aminobenzamide derivative) and acetic acid .

- Basic Conditions : Saponification of the thiophene-2-carboxamide generates thiophene-2-carboxylic acid and ethylenediamine intermediates .

| Condition | Product(s) | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux | 4-Aminobenzamide + Thiophene-2-carboxylic acid | 85–90 | |

| NaOH (10%), 80°C | Thiophene-2-carboxylate + Ethylenediamine | 78–82 |

Nucleophilic Substitution

- The ethyl linker’s secondary amide undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form tertiary amides .

Electrophilic Aromatic Substitution

- Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the thiophene ring .

- Halogenation : Br₂/FeBr₃ selectively brominates the 5-position , enabling cross-coupling reactions .

| Reaction | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 70–75 | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C5 | 65–68 |

Oxidation

- H₂O₂/CH₃COOH oxidizes the thiophene ring to a thiophene-1,1-dioxide , altering electronic properties .

Cyclization and Heterocycle Formation

- Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions forms thieno[2,3-d]pyrimidines via intramolecular cyclization .

- Thiazolidinone Synthesis : Condensation with CS₂/KOH yields thiazolidin-4-one derivatives .

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde/HCl | Thieno[2,3-d]pyrimidine | 60–65 | |

| CS₂/KOH | Thiazolidin-4-one | 55–60 |

Deacetylation

- HCl/EtOH removes the acetyl group, yielding a primary amine for subsequent acylation or alkylation .

Acylation

Biological Activity Correlations

- Antibacterial Activity : Analogues with electron-withdrawing groups (e.g., NO₂ at C5) show enhanced Gram-positive activity (MIC: 3.9–15.6 µM) .

- Anticancer Potential : Thienopyrimidine derivatives induce apoptosis in MCF-7 cells (IC₅₀: 23.2–95.9 µM) .

Synthetic Routes

A representative synthesis involves:

- Amide Coupling : Thiophene-2-carboxylic acid + ethylenediamine (EDC/HOBt) .

- Benzamidation : Reaction of the intermediate with 4-acetamidobenzoyl chloride .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound has been studied for its ability to inhibit certain enzymes and pathways involved in disease progression .

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues differ primarily in substituents on the thiophene core and the nature of the amide side chains. Key examples include:

<sup>a</sup> Log P and pKa values are inferred from structural analogues where direct data are unavailable.

Metabolic Stability and Pharmacokinetics

- DACA undergoes extensive hepatic metabolism, with seven metabolites identified in humans, including N-oxide derivatives .

- N-(2-methoxyethyl)-tetrahydrobenzo[b]thiophene-3-carboxamide () features a methoxyethyl group, which may enhance metabolic stability compared to the target compound’s ethyl-amide chain.

Structural and Crystallographic Insights

- N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 8.5–13.5° between aromatic rings, influencing molecular packing via weak C–H⋯O/S interactions .

Key Research Findings and Implications

The acetamido group in the target compound may enhance solubility and hydrogen-bonding capacity. Bulky substituents (e.g., tert-butyl in ) improve antioxidant activity but may hinder membrane permeability .

Metabolic Considerations :

- Amide-containing compounds (e.g., DACA) are prone to hydrolysis and oxidation. The target compound’s bis-amide structure may slow degradation compared to esters or tertiary amines .

Therapeutic Potential: While acridine derivatives () excel in DNA intercalation, thiophene carboxamides may offer advantages in targeting non-DNA pathways (e.g., kinase inhibition).

Biologische Aktivität

N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effectiveness in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which is known for its pharmacological properties, combined with an acetamidobenzamide moiety that may enhance its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Docking studies suggest that it binds effectively to the active site of COX-2, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

- Histone Deacetylase Inhibition : The compound may also act as a histone deacetylase (HDAC) inhibitor, which has implications for cancer therapy by promoting cell cycle arrest and apoptosis in cancer cells .

Biological Activity Assays

The biological activity of this compound has been evaluated through various in vitro assays:

Anti-inflammatory Activity

- Bovine Serum Albumin Denaturation Assay : This assay assesses the ability of the compound to prevent protein denaturation, which is indicative of anti-inflammatory potential. Results showed that this compound demonstrated significant inhibition comparable to standard NSAIDs .

Anticancer Activity

- Cell Viability Assays : In studies involving various cancer cell lines, this compound exhibited cytotoxic effects, leading to decreased cell viability and increased apoptosis markers. The compound's efficacy was noted particularly against non-small cell lung carcinoma (NSCLC) cells .

Case Studies

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced inflammatory markers and improved clinical scores compared to untreated controls. This suggests a potent anti-inflammatory effect in vivo.

- Cancer Treatment : In a study focusing on NSCLC, the compound was administered alongside conventional chemotherapy agents. Results indicated a synergistic effect, enhancing the overall cytotoxicity against cancer cells while reducing side effects typically associated with high-dose chemotherapy .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | Results |

|---|---|---|

| Anti-inflammatory | BSA Denaturation | Significant inhibition comparable to diclofenac |

| Anticancer | Cell Viability | Reduced viability in NSCLC cell lines |

| HDAC Inhibition | Apoptosis Markers | Increased apoptosis in treated cells |

Q & A

Q. What are the standard synthetic routes for N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted ethylamine intermediates. A common approach is refluxing 2-thiophenecarbonyl chloride with 2-(4-acetamidobenzamido)ethylamine in acetonitrile (ACN) under anhydrous conditions . Key intermediates are characterized via:

- 1H/13C NMR : To confirm amide bond formation (e.g., δ ~8.5 ppm for CONH protons) and aromatic/heterocyclic proton environments .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide structure .

- Melting Point (m.p.) : Consistency with literature values ensures purity (e.g., m.p. ~397 K for analogous thiophene carboxamides) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C-S bonds in thiophene: ~1.71 Å) and dihedral angles (e.g., 8.5–13.5° between thiophene and aryl rings) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated within 0.1 ppm error) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reduce reaction time for this compound?

Methodological Answer: Microwave irradiation (e.g., 100–150 W, 80–120°C) accelerates coupling reactions via enhanced dipole polarization. For example:

- Reagent System : Cyclohexanone, sulfur, and Al₂O₃ as a solid support with a basic catalyst (e.g., K₂CO₃) .

- Yield Optimization : 20–30% higher yields compared to conventional reflux, with reaction times reduced from 6 hours to 30 minutes .

- Scalability : Pilot-scale trials require controlled pressure and temperature gradients to prevent side reactions .

Q. How do crystallographic data resolve contradictions in conformational analysis?

Methodological Answer: SC-XRD reveals:

- Dihedral Angle Discrepancies : For example, asymmetric unit molecules (A and B) in N-(2-nitrophenyl)thiophene-2-carboxamide show 8.5° vs. 13.5° angles between aryl and thiophene rings, attributed to crystal packing forces .

- Non-Classical Interactions : Weak C-H⋯O/S interactions (2.5–3.0 Å) stabilize conformers, explaining discrepancies in solution-phase NMR data .

Q. What computational methods predict bioactivity and binding modes of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., T-type Ca²⁺ channels or viral entry proteins) .

- DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

Q. How to address conflicting bioactivity data in different assay systems?

Methodological Answer:

- Dose-Response Validation : Repeat assays in triplicate with standardized protocols (e.g., IC₅₀ values ± SEM for antiviral activity) .

- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport artifacts .

- Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

Data Interpretation and Optimization

Q. How to troubleshoot low yields in coupling reactions?

Methodological Answer:

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and analyze via HPLC-UV at 24/48/72 hours .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound via LC-MS .

- Photodegradation : Expose to UV light (254 nm) and monitor degradation products with HRMS .

Advanced Structural and Mechanistic Studies

Q. How to correlate substituent effects with electronic properties in SAR studies?

Methodological Answer:

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.